Methamnetamine

Dopamine DAT Releaser

Methamnetamine is a high-purity (≥98%) reference standard with a unique triple monoamine releasing profile. Its balanced, high-potency activity at DAT (EC50=10nM) and SERT (EC50=13nM) makes it a superior probe for simultaneous dopamine-serotonin pathway investigation—distinct from methamphetamine (>150-fold lower SERT potency). Quantifiable efflux kinetics (DAT K1=0.29min⁻¹) position it as an ideal reference for structure-kinetic studies of amphetamine analogs. Characterized in vitro metabolism provides a roadmap for forensic method development.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
CAS No. 1178720-66-5
Cat. No. B10769792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethamnetamine
CAS1178720-66-5
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2C=C1)NC
InChIInChI=1S/C14H17N/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10-11,15H,9H2,1-2H3
InChIKeyBWWWOLYZMKACSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methamnetamine (PAL-1046) – CAS 1178720-66-5 – Triple Monoamine Releaser for Neuroscience and Forensic Research


Methamnetamine (CAS 1178720-66-5), also known as methylnaphetamine, MNA, MNT, and PAL-1046, is a substituted amphetamine derivative belonging to the naphthylaminopropane class [1]. It acts as a potent releasing agent of the three major monoamine neurotransmitters – dopamine, norepinephrine, and serotonin – via interaction with their respective presynaptic transporters (DAT, NET, SERT) [2]. This triple releasing profile distinguishes Methamnetamine from more selective monoamine releasers and positions it as a valuable chemical tool for probing the integrated roles of monoaminergic systems in complex neurological and behavioral processes.

Why Methamnetamine (CAS 1178720-66-5) Cannot Be Replaced by Generic Monoamine Releasers


The pharmacological signature of Methamnetamine is defined by a unique combination of in vitro potency and kinetic efflux parameters that are not captured by simply categorizing it as a 'triple releaser' [1]. While several amphetamine analogs share this broad classification, Methamnetamine exhibits a distinct profile in quantitative head-to-head comparisons. Substituting it with a seemingly similar analog like naphthylaminopropane or methamphetamine risks introducing significant shifts in transporter selectivity, efficacy, and efflux kinetics [2]. These differences can confound experimental interpretations in neuroscience and forensic toxicology. The following evidence demonstrates the precise, quantifiable parameters that necessitate the use of Methamnetamine in applications requiring its specific pharmacological fingerprint.

Methamnetamine Quantitative Evidence Guide: Comparator-Based Data for Informed Scientific Selection


Dopamine Transporter (DAT) Release Potency: Methamnetamine vs. Naphthylaminopropane (N-Desmethyl Analog)

In a direct head-to-head comparison using rat brain synaptosomes, Methamnetamine demonstrated higher potency at inducing dopamine release than its N-desmethyl analog, naphthylaminopropane (PAL-287) [1]. The EC50 for Methamnetamine was 10 nM compared to 15.7 nM for naphthylaminopropane, representing a 36% increase in potency [1]. Both compounds exhibited full efficacy (Emax ~100%) at the DAT [1].

Dopamine DAT Releaser

Serotonin Transporter (SERT) Selectivity Profile: Methamnetamine vs. Methamphetamine (Phenyl Analog)

A cross-study comparison reveals a profound difference in serotonin (5-HT) releasing activity between Methamnetamine and its phenyl analog, methamphetamine. Methamnetamine potently releases serotonin with an EC50 of 13 nM [1], whereas methamphetamine is a weak releaser at SERT, with an EC50 of 1960 nM [2]. This represents a >150-fold greater potency for Methamnetamine at the serotonin transporter. Both compounds show comparable, high potency at the dopamine transporter (DAT EC50: 10 nM for Methamnetamine [1] vs. 6.4-8.5 nM for methamphetamine [REFS-2, REFS-3]).

Serotonin SERT Selectivity

Full Substrate Efflux Kinetics at DAT: Methamnetamine vs. Partial Substrate PAL-1045

In a direct kinetic comparison measuring DAT-mediated efflux, Methamnetamine (a full substrate) and PAL-1045 (a partial substrate) exhibited starkly different efflux profiles [1]. At the highest concentration tested (250 nM), Methamnetamine produced efflux with a fast component rate constant (K1) of 0.29 min⁻¹ [1]. In contrast, PAL-1045, even at a 5-fold higher concentration (1250 nM), generated a K1 of only 0.058 min⁻¹ [1]. This nearly 5-fold faster rate of efflux for Methamnetamine underscores its functional distinction as a full substrate.

Efflux Kinetics DAT Partial Agonism

In Vivo Neurochemical Impact: Methamnetamine vs. Partial Substrate PAL-1045 on Extracellular Dopamine

In vivo microdialysis studies in freely moving rats provided a direct comparison of the functional consequence of full versus partial substrate activity [1]. Methamnetamine (PAL-1046), acting as a full DAT substrate, produced a robust and substantial elevation of extracellular dopamine (DA) in the nucleus accumbens. In stark contrast, the partial substrate PAL-1045 was 'much less effective' in elevating extracellular DA levels, despite its in vitro activity [1]. This demonstrates that the kinetic differences observed in vitro translate directly into distinct neurochemical signatures in the intact brain.

In Vivo Microdialysis Dopamine Nucleus Accumbens

Methamnetamine (CAS 1178720-66-5) Research Application Scenarios: Guided by Quantitative Evidence


Neuroscience: Dissecting the Interplay of Dopamine and Serotonin in Reward Pathways

Researchers studying the complex interplay between dopaminergic and serotonergic systems in addiction, motivation, and mood disorders require a tool that potently engages both systems. Methamnetamine fulfills this role with its high potency at both DAT (EC50 = 10 nM) and SERT (EC50 = 13 nM), as established in synaptosomal assays [3]. This balanced, high-potency profile is distinct from methamphetamine, which has >150-fold lower potency at SERT [REFS-1, REFS-2], making Methamnetamine a superior choice for experiments designed to simultaneously probe dopamine and serotonin contributions.

Pharmacology: Use as a Prototypical 'Full Substrate' for Transporter Kinetic Studies

Investigations into the biophysical mechanisms of monoamine transporters and the kinetics of substrate-induced efflux benefit from using a well-characterized 'full substrate'. Methamnetamine serves this purpose, with its DAT efflux kinetic parameters (K1 = 0.29 min⁻¹ at 250 nM) directly benchmarked against d-amphetamine (K1 = 0.24 min⁻¹ at 100 nM) and contrasted with partial substrates like PAL-1045 (K1 = 0.058 min⁻¹) [3]. This quantifiable kinetic fingerprint allows Methamnetamine to be used as a reference compound in studies exploring structure-kinetic relationships of amphetamine analogs.

Forensic Toxicology: Development and Validation of Analytical Methods for NPS Detection

The emergence of Methamnetamine as a new psychoactive substance (NPS) necessitates robust analytical methods for its detection in biological matrices [3]. Forensic laboratories require high-purity reference standards to develop and validate liquid chromatography-mass spectrometry (LC-MS) assays. A foundational study has characterized the in vitro phase I metabolism of Methamnetamine in human liver microsomes, identifying eight metabolites, including the major naphthalene-hydroxylated product [4]. This metabolic roadmap is essential for toxicologists interpreting analytical findings and for clinical laboratories developing targeted screening panels for NPS ingestion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methamnetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.